molecular formula C16H12Cl5NO B11958871 N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide CAS No. 81012-95-5

N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide

Cat. No.: B11958871
CAS No.: 81012-95-5
M. Wt: 411.5 g/mol
InChI Key: MCSLBZGLEIGWTI-UHFFFAOYSA-N
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Description

N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide is an organochlorine compound known for its significant applications in various fields, including agriculture and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then subjected to purification processes, such as recrystallization, to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide involves its interaction with cellular components, leading to disruption of normal cellular functions. The compound targets specific enzymes and receptors, interfering with their normal activity. This can result in the inhibition of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,2,2-Trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide is unique due to its specific structural features and its ability to undergo a wide range of chemical reactions. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .

Properties

CAS No.

81012-95-5

Molecular Formula

C16H12Cl5NO

Molecular Weight

411.5 g/mol

IUPAC Name

N-[2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C16H12Cl5NO/c1-10(23)22-15(16(19,20)21,11-2-6-13(17)7-3-11)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,22,23)

InChI Key

MCSLBZGLEIGWTI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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